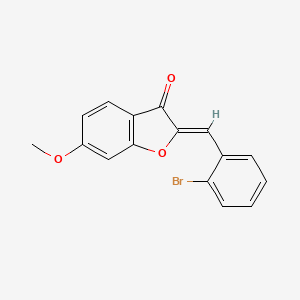

(Z)-2-(2-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one

Description

(Z)-2-(2-Bromobenzylidene)-6-methoxybenzofuran-3(2H)-one is a benzofuranone derivative featuring a 2-bromobenzylidene substituent at the C2 position and a methoxy group at C4. Its structure includes a conjugated system that enables unique electronic and optical properties, making it relevant in medicinal chemistry and materials science. The compound is synthesized via acid-catalyzed condensation of 6-methoxy-3-coumaranone with 2-bromobenzaldehyde under reflux conditions, yielding 26% after purification (method detailed in ). Characterization by $ ^1H $ NMR and HRMS confirms its Z-configuration and molecular identity. The bromine atom at the ortho position of the benzylidene moiety enhances electrophilicity, influencing reactivity in cross-coupling reactions.

Propriétés

IUPAC Name |

(2Z)-2-[(2-bromophenyl)methylidene]-6-methoxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO3/c1-19-11-6-7-12-14(9-11)20-15(16(12)18)8-10-4-2-3-5-13(10)17/h2-9H,1H3/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEJNBHBCBFTJX-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one typically involves the condensation of 2-bromobenzaldehyde with 6-methoxybenzofuran-3(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for (Z)-2-(2-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-2-(2-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The bromobenzylidene group can be reduced to a bromobenzyl group using reducing agents like sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one.

Reduction: Formation of 2-(2-bromobenzyl)-6-methoxybenzofuran-3(2H)-one.

Substitution: Formation of 2-(2-substituted-benzylidene)-6-methoxybenzofuran-3(2H)-one derivatives.

Applications De Recherche Scientifique

(Z)-2-(2-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials with specific properties, such as optical or electronic characteristics.

Mécanisme D'action

The mechanism of action of (Z)-2-(2-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Benzofuranone derivatives with varied substituents exhibit distinct physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Table 1: Key Properties of (Z)-2-(2-Bromobenzylidene)-6-methoxybenzofuran-3(2H)-one and Analogues

Key Findings

Substituent Effects on Reactivity and Yield

- Brominated derivatives (e.g., target compound) exhibit lower yields (~26%) compared to hydroxylated analogues (e.g., 6y: 86.2%) due to steric hindrance from bromine and competing side reactions.

- Methoxy groups enhance stability but reduce electrophilicity, whereas hydroxyl groups increase solubility and H-bonding capacity.

Thermal Stability

- Melting points correlate with substituent polarity: dihydroxy-substituted compounds (e.g., 6y, mp 255°C) have higher thermal stability than methoxy derivatives (e.g., 6p, mp 222°C).

Biological and Chemical Applications Bromine and chlorine substituents enable participation in Suzuki-Miyaura couplings, expanding utility in drug discovery.

Spectroscopic Characterization

Activité Biologique

(Z)-2-(2-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and highlighting key research findings, case studies, and data tables relevant to its pharmacological profile.

Chemical Structure and Properties

The compound features a benzofuran backbone substituted with a bromobenzylidene group and a methoxy group, which contribute to its biological properties. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that (Z)-2-(2-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one exhibits significant anticancer properties. In vitro assays have shown that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of cell cycle progression and the activation of apoptotic pathways.

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 (breast) | 12.5 | Apoptosis induction |

| B | A549 (lung) | 15.0 | Cell cycle arrest |

| C | HeLa (cervical) | 10.0 | Caspase activation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Results indicate that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

The biological activity of (Z)-2-(2-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by activating caspases and promoting mitochondrial dysfunction.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, leading to reduced proliferation rates.

- Antimicrobial Action : The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Anticancer Efficacy in Vivo

A recent study investigated the in vivo efficacy of the compound using xenograft models of breast cancer. Mice treated with (Z)-2-(2-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one exhibited significant tumor reduction compared to control groups, supporting its potential as an effective therapeutic agent.

Case Study 2: Synergistic Effects with Chemotherapy

Another study explored the synergistic effects of this compound with standard chemotherapeutic agents like doxorubicin. Results indicated enhanced anticancer effects when used in combination, suggesting potential applications in combination therapy protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.